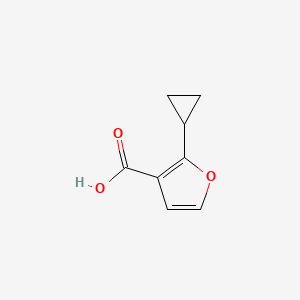

2-Cyclopropylfuran-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKAHSGVCRCIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-51-6 | |

| Record name | 2-cyclopropylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyclopropylfuran-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Cyclopropylfuran-3-carboxylic Acid

Executive Summary: this compound is a heterocyclic compound that incorporates three structurally significant motifs: a furan ring, a carboxylic acid functional group, and a cyclopropyl substituent. This unique combination imparts a fascinating profile of reactivity and potential utility, particularly for professionals in drug discovery and fine chemical synthesis. The furan core is a prevalent scaffold in medicinal chemistry, the carboxylic acid group serves as a critical anchor for biological interactions and a handle for synthetic modification[1][2], and the cyclopropyl ring acts as a versatile bioisostere known to enhance metabolic stability and binding potency[3]. This guide provides a comprehensive analysis of the molecule's predicted physicochemical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for its application and derivatization.

Introduction: A Molecule of Convergent Functionality

The study of novel chemical entities often begins with a structural deconstruction to predict behavior. In this compound, the convergence of its constituent parts creates a molecule with a distinct and valuable chemical personality.

The Furan-3-Carboxylic Acid Scaffold

Furan and its derivatives are fundamental building blocks in organic synthesis.[4] The carboxylic acid functionality, particularly when conjugated with the furan ring, establishes a planar, electron-withdrawing system that influences the aromaticity and reactivity of the heterocycle. Syntheses of furan-3-carboxylic acids often involve strategies like the aromatization of dihydrofurans or functionalization of pre-existing furan rings.[5]

The Cyclopropyl Group: Unique Electronic Properties

The cyclopropyl group is far more than a simple cycloalkane. Due to significant ring strain, its carbon-carbon bonds possess a high degree of p-character. This allows the cyclopropane ring to engage in conjugation with adjacent π-systems, acting as an electron-donating group.[6] In the context of an aromatic ring, this donation activates the ring toward electrophilic attack and directs incoming substituents to the ortho and para positions.[6] This electronic behavior is critical to understanding the reactivity of the furan ring in the target molecule.

Physicochemical and Spectroscopic Profile

While experimental data for this specific molecule is not widely published, a robust profile can be predicted based on established principles and data from analogous structures.

Predicted Physicochemical Properties

The following properties are estimated based on the molecule's structure and data from related compounds like cyclopropanecarboxylic acid and various furan carboxylic acids.[7][8][9]

| Property | Predicted Value / Description | Rationale / Analogous Compound Data |

| Molecular Formula | C₈H₈O₃ | By structural analysis. |

| Molecular Weight | 152.15 g/mol | By structural analysis. |

| Appearance | Off-white to light yellow solid | Typical for small, aromatic carboxylic acids. |

| pKa | 3.0 - 4.0 | The furan ring and adjacent cyclopropyl group influence the acidity. The pKa of a related furan dicarboxylic acid was found to be 3.2 and 3.6.[9] |

| logP | 1.0 - 2.0 | The cyclopropyl and furan components contribute to lipophilicity, while the carboxylic acid increases hydrophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethyl acetate. | The carboxylic acid allows for some aqueous solubility, especially at higher pH, while the hydrocarbon structure favors organic solvents.[7] |

Spectroscopic Signature Analysis

The structural features of this compound give rise to a predictable spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from the carboxylic acid dimer will be prominent from ~2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch is expected around 1680-1700 cm⁻¹. The conjugation with the furan ring lowers the frequency compared to a non-conjugated acid.[10]

-

C-O stretching and C=C stretching from the furan ring will appear in the 1000-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing between 10-12 ppm.[11]

-

Furan Protons: Two doublets are expected for the protons at the C4 and C5 positions of the furan ring, likely in the 6.5-8.0 ppm range.

-

Cyclopropyl Protons (-CH- and -CH₂-): A complex multiplet system in the upfield region (0.5-2.0 ppm) is characteristic of cyclopropyl groups.[8]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.[11]

-

Furan Carbons: Four distinct signals for the furan ring carbons, with the oxygen-bound carbons (C2 and C5) appearing further downfield than the others (C3 and C4).

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring will be in the upfield region, typically < 20 ppm.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 152.

-

Characteristic fragmentation patterns would include the loss of a hydroxyl radical (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[11]

-

Synthesis and Manufacturing

A plausible and efficient synthesis of this compound can be designed using established synthetic methodologies for furan construction.

Retrosynthetic Analysis and Proposed Strategy

A logical approach involves the Paal-Knorr furan synthesis, which constructs the furan ring from a 1,4-dicarbonyl precursor.[12] The cyclopropyl group can be introduced early to form the necessary backbone.

Caption: Proposed retrosynthetic analysis for this compound.

Detailed Experimental Protocol: A Plausible Paal-Knorr Synthesis

This protocol is a representative, field-proven workflow for a synthesis of this type.

Step 1: Synthesis of Ethyl 2-cyclopropylfuran-3-carboxylate (Intermediate)

-

Reaction Setup: To a solution of the 1,4-dicarbonyl precursor, ethyl 2-cyclopropyl-4,4-dimethoxy-3-oxobutanoate (1.0 eq), in toluene (5 mL per mmol of substrate), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Cyclization/Dehydration: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove the methanol and water generated during the reaction.

-

Causality Insight: The removal of volatile byproducts drives the equilibrium towards the formation of the aromatic furan ring, ensuring a high conversion rate.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by column chromatography on silica gel to yield the pure intermediate.

Step 2: Hydrolysis to this compound (Final Product)

-

Reaction Setup: Dissolve the purified ethyl 2-cyclopropylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

-

Saponification: Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C.

-

Monitoring: Monitor the hydrolysis of the ester by TLC until completion (typically 2-3 hours).

-

Workup and Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid.

-

Precipitation and Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

-

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing the obtained NMR and IR spectra with the predicted signatures.

-

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by the interplay of its three functional components.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group undergoes standard transformations, providing a gateway to a wide array of derivatives.

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., TBTU, HATU) followed by the addition of an amine provides a reliable route to amides.[10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (2-cyclopropylfuran-3-yl)methanol.

Caption: Experimental workflow for the esterification of this compound.

Reactivity of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring's reactivity is dictated by the competing electronic effects of its substituents.

-

Activating Group: The C2-cyclopropyl group is electron-donating and activating.[6]

-

Deactivating Group: The C3-carboxylic acid group is electron-withdrawing and deactivating.

The position most susceptible to electrophilic attack on a furan ring is C5 (para to the oxygen and adjacent to a carbon). The activating effect of the C2-cyclopropyl group will strongly favor substitution at the C5 position . Reactions like halogenation (with NBS or NCS) or nitration would be expected to occur selectively at this site.

Reactivity of the Cyclopropyl Moiety

The cyclopropane ring is generally stable but can undergo ring-opening reactions under specific, typically harsh, conditions such as catalysis by Mn(III) or in the presence of strong Lewis acids.[13] For most standard synthetic transformations on the furan or carboxylic acid, the cyclopropyl ring will remain intact.

Applications in Drug Discovery

The structural elements of this compound make it a highly attractive building block for medicinal chemistry programs. The cyclopropyl group is often used to replace gem-dimethyl or other alkyl groups to improve metabolic stability and fine-tune conformation for optimal target binding.[3] The furan serves as a stable, planar heterocyclic core, and the carboxylic acid provides a key hydrogen bond donor/acceptor site for interacting with biological targets.[1]

Safety and Handling

No specific safety data exists for this compound. However, based on analogous structures, appropriate precautions must be taken.

-

Hazard Identification: Compounds like cyclopropanecarboxylic acid and other substituted carboxylic acids are often classified as corrosive and can cause skin and eye burns.[14][15] They may be harmful if swallowed.[16]

-

Recommended Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a molecule with significant untapped potential. Its properties are a direct result of the synergistic interplay between its furan core, electron-donating cyclopropyl substituent, and synthetically versatile carboxylic acid handle. By understanding its predicted spectroscopic and physicochemical characteristics, plausible synthetic pathways, and specific reactivity patterns, researchers can effectively utilize this compound as a sophisticated building block for the design and synthesis of novel small molecules in drug discovery and materials science.

References

-

Mikaelyan, A., Bagdasaryan, S., Babayan, B., Asatryan, N., Melkumyan, M., & Grigoryan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

-

PubChem. (n.d.). 2-Chlorofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.com. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Propylcyclopropene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Cycloprop-2-ene carboxylic acid. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 2H-1-benzopyran-3-carboxylic acid, 6-bromo-2-oxo-, cyclohexyl ester. John Wiley & Sons, Inc. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved January 26, 2026, from [Link]

-

Sobechko, I., et al. (2019). Thermodynamic properties of 2-methyl-5-aryl-furan-3-carboxylic acids chlorine derivatives in organic solvents. Chemistry & Chemical Technology, 13(3), 280-285. [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Retrieved January 26, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved January 26, 2026, from [Link]

-

MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.com. Retrieved January 26, 2026, from [Link]

-

CEC. (2015, September 21). Michael Reaction and Addition to Cyclopropane ring (CHE) [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 26, 2026, from [Link]

-

MDPI. (2025). Thermodynamic Properties of γ- and δ-Lactones. MDPI.com. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

-

WIPO Patentscope. (n.d.). A PROCESS FOR THE PREPARATION OF CYCLOPROPANE CARBOXYLIC ACIDS AND INTERMEDIATES THEREFOR. Retrieved January 26, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. MDPI.com. Retrieved January 26, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (n.d.). The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni-catalyzed C(sp3)–O arylation. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Cycloprop-2-ene carboxylic acid. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2026). Meet the (Most Important) Functional Groups. Retrieved January 26, 2026, from [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry. Retrieved January 26, 2026, from [Link]

-

Britannica. (2026). Carboxylic acid. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Furan synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-Cyclopropylfuran-3-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylfuran-3-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 3-position. This unique structural motif combines the aromaticity and reactivity of the furan ring with the conformational rigidity and metabolic stability often conferred by the cyclopropyl group.[1][2] These characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, spectroscopic characterization, and its emerging role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the spatial arrangement of its constituent furan, cyclopropyl, and carboxylic acid moieties. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which influences its electronic properties and reactivity.[3] The attached cyclopropyl group, a three-membered carbocycle, is known for its high ring strain and unique electronic nature, which can impact the overall conformation and metabolic stability of the parent molecule.[1] The carboxylic acid group provides a site for further chemical modification and imparts acidic properties.

Structural Analysis

The planarity of the furan ring contrasts with the three-dimensional nature of the cyclopropyl group. The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle, leading to considerable ring strain.[4] This strain contributes to the unique reactivity of cyclopropyl-containing compounds. The carboxylic acid group attached to the furan ring is a key functional group that allows for the formation of salts, esters, and amides.[5]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | N/A |

| Molecular Weight | 152.15 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms O1 [label="O", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.8,0!"]; C_cyclopropyl1 [label="C", pos="2.4,0.8!"]; C_cyclopropyl2 [label="C", pos="3,0!"]; C_cyclopropyl3 [label="C", pos="2.4,-0.8!"]; C_carboxyl [label="C", pos="2,-1.5!"]; O_carboxyl1 [label="O", pos="1.5,-2.3!"]; O_carboxyl2 [label="O-H", pos="3,-1.8!", color="#EA4335", fontcolor="#FFFFFF"];

// Define bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C2 -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2; C_cyclopropyl2 -- C_cyclopropyl3; C_cyclopropyl3 -- C_cyclopropyl1; C3 -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2; }

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the construction of the substituted furan ring system from acyclic precursors, followed by the introduction or modification of the cyclopropyl and carboxylic acid functionalities.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the furan ring, suggesting precursors such as a β-keto ester and a cyclopropyl-containing building block. Alternatively, functional group interconversion on a pre-existing furan scaffold is another viable approach.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of a β,γ-unsaturated ester intermediate This can be achieved via a Wittig-type reaction on a suitable ketone, followed by deconjugation.[6]

Step 2: Hydrolysis to the corresponding carboxylic acid The ester intermediate is hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the carboxylic acid.[6]

Step 3: Iodolactonization and Elimination Treatment of the unsaturated acid with iodine and a base like sodium bicarbonate can induce iodolactonization. Subsequent elimination of HI, often promoted by a non-nucleophilic base like DBU, can lead to the formation of the furan ring.[6]

Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The structure of the final compound and all intermediates must be confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

-

Carboxylic Acid Proton (COOH): A characteristic broad singlet is expected in the downfield region, typically between 10-12 ppm.[7] This signal disappears upon the addition of D₂O due to proton exchange.[7]

-

Furan Protons: The protons on the furan ring will appear as doublets in the aromatic region (around 6-8 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will exhibit complex multiplets in the upfield region (typically 0.5-2.0 ppm) due to their unique magnetic environment and spin-spin coupling.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insights into the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to resonate in the range of 160-180 ppm.[7]

-

Furan Carbons: The carbons of the furan ring will appear in the aromatic region, with the carbon attached to the oxygen atom being the most deshielded.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the C-O bonds of the furan ring and the carboxylic acid will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular ion peak (M⁺) would be expected at m/z = 152.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its three main components: the furan ring, the cyclopropyl group, and the carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is the most reactive site for many common organic transformations. It can readily undergo:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Reaction with an amine, often facilitated by a coupling reagent like TBTU or DCC.[9]

-

Reduction: Conversion to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Conversion to Acyl Halides: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters > amides.[10]

Reactions Involving the Furan Ring

The furan ring can participate in various reactions, including:

-

Electrophilic Aromatic Substitution: Although the furan ring is aromatic, it is susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents.

-

Diels-Alder Reactions: Furans can act as dienes in [4+2] cycloaddition reactions.

-

Hydrogenation: The furan ring can be reduced to a tetrahydrofuran ring under catalytic hydrogenation.

Stability of the Cyclopropyl Group

The cyclopropyl group is generally stable under many reaction conditions. However, under certain acidic or thermal conditions, the strained ring can undergo ring-opening reactions.[11]

Applications in Drug Discovery and Development

The incorporation of cyclopropyl and furan moieties into small molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[3][12]

The Role of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group is a "bioisostere" for various functional groups, including vinyl and gem-dimethyl groups.[2] Its inclusion in a drug candidate can:

-

Increase Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Enhance Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target.[2]

-

Improve Physicochemical Properties: It can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[1]

Cyclopropane-containing compounds have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[13][14]

The Significance of the Furan Moiety

Furan derivatives are present in numerous approved drugs and are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][15] The furan ring can act as a scaffold and participate in hydrogen bonding and other interactions with biological targets.

Potential Therapeutic Applications

Given the favorable properties of its constituent parts, this compound is a promising scaffold for the development of new drugs. It could serve as a key intermediate in the synthesis of inhibitors for various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and infectious diseases.[16] For example, derivatives could be designed to target kinases, proteases, or other important drug targets.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a furan ring, a cyclopropyl group, and a carboxylic acid functionality provides a versatile platform for the development of novel compounds with tailored properties. Understanding its synthesis, characterization, and reactivity is crucial for harnessing its full potential in the design and discovery of the next generation of therapeutic agents.

References

-

Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed. [Link]

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

- Synthetic process for preparing 2-furoic acid derivatives.

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

An overview of cyclopropenone derivatives as promising bioactive molecules. PubMed. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives.

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Pharmacological activity of furan derivatives. Website. [Link]

-

Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Medicinal Chemistry. YouTube. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Carboxylic Acid Reactivity. MSU chemistry. [Link]

-

Reactivity of carboxylic acid derivatives. YouTube. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. longdom.org [longdom.org]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Cyclopropylfuran-3-carboxylic acid: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropylfuran Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional topologies and favorable physicochemical properties is paramount. 2-Cyclopropylfuran-3-carboxylic acid, with its designated CAS Number 1803589-51-6, represents a fascinating convergence of two privileged structural motifs: the furan ring and the cyclopropyl group.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications as a key building block in the design of next-generation therapeutics.

The furan moiety, a five-membered aromatic heterocycle, is a common feature in a multitude of natural products and synthetic pharmaceuticals, valued for its ability to engage in various biological interactions and its synthetic versatility.[2][3] Concurrently, the cyclopropyl group has gained significant traction as a "bioisostere" for larger, more flexible alkyl groups or even phenyl rings. Its rigid, strained nature can confer a range of benefits to a drug candidate, including enhanced metabolic stability, improved potency through conformational restriction, and modulation of physicochemical properties such as lipophilicity and pKa.[4][5] The strategic combination of these two motifs in this compound presents a unique opportunity for the exploration of novel chemical space in drug discovery programs.

This technical guide will delve into the detailed synthesis of this compound, providing a plausible and scientifically grounded protocol based on analogous transformations. Furthermore, it will outline the expected physicochemical and spectroscopic properties critical for its identification and characterization. Finally, the guide will explore the potential applications of this molecule in drug development, drawing upon the established roles of its constituent fragments to inspire new avenues of research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a novel compound is the bedrock of its application in research and development. The following table summarizes the key predicted and known properties of this compound.

| Property | Value | Source |

| CAS Number | 1803589-51-6 | [1] |

| Molecular Formula | C₈H₈O₃ | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and ethyl acetate. Limited solubility in water. | General knowledge |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | General knowledge |

| Predicted XlogP | 1.1 | [6] |

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and Mass spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The furan protons should appear as distinct signals in the aromatic region. The cyclopropyl protons will present as a set of multiplets in the aliphatic region, typically at higher field. The carboxylic acid proton will be a broad singlet, often at a downfield chemical shift (δ 10-13 ppm), which would disappear upon D₂O exchange.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the sp² carbons of the furan ring, and the sp³ carbons of the cyclopropyl ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching vibration from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[8] A strong and sharp carbonyl (C=O) stretching absorption is expected around 1680-1710 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted mass-to-charge ratios for various adducts are available.[6]

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Step 1: Esterification of Furan-3-carboxylic acid

-

Rationale: Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent unwanted side reactions in subsequent steps and to improve solubility in organic solvents.

-

Protocol:

-

To a solution of furan-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl furan-3-carboxylate.

-

Step 2: Bromination of Methyl furan-3-carboxylate

-

Rationale: Introduction of a bromine atom at the 2-position of the furan ring provides a handle for the subsequent introduction of the cyclopropyl group via a cross-coupling reaction. The 2-position is generally the most reactive site for electrophilic substitution on the furan ring.

-

Protocol:

-

Dissolve methyl furan-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2-bromo-furan-3-carboxylate.

-

Step 3: Suzuki Coupling with Cyclopropylboronic acid

-

Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this step, the bromine atom is replaced with the cyclopropyl group.

-

Protocol:

-

To a degassed mixture of methyl 2-bromo-furan-3-carboxylate (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (typically 1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

-

Upon completion, cool the mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield methyl 2-cyclopropylfuran-3-carboxylate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the methyl ester to unveil the desired carboxylic acid. Saponification using a base like lithium hydroxide is a common and effective method.

-

Protocol:

-

Dissolve methyl 2-cyclopropylfuran-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Applications in Drug Development: A Forward Look

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Workflow for Utilizing this compound in a Drug Discovery Program:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

2-Cyclopropylfuran-3-carboxylic acid IUPAC name

An In-depth Technical Guide: 2-Cyclopropylfuran-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will dissect its structural nomenclature, predict its physicochemical properties, and elucidate the strategic advantages conferred by its unique combination of a cyclopropyl ring and a furan-carboxylic acid scaffold. A detailed, mechanistically justified synthetic protocol is proposed, alongside a predictive analysis of the spectroscopic data required for its unambiguous characterization. This document serves as a foundational resource for researchers aiming to leverage this molecule as a high-value building block in drug discovery and development programs.

Introduction: The Convergence of Strained Rings and Heterocyclic Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacological profiles. This compound emerges as a molecule of interest, positioned at the intersection of two powerful design strategies: the use of strained ring systems and the deployment of versatile heterocyclic scaffolds.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its inherent high ring strain and unique orbital hybridization impart properties akin to an unsaturated system, including enhanced π-character in its C-C bonds.[1][2] In medicinal chemistry, it is frequently employed as a "magic" fragment to enhance metabolic stability, improve binding potency, modulate pKa, and constrain molecular conformation into a bioactive state.[1][2][3]

Concurrently, the furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in numerous approved drugs. The carboxylic acid functionality at the 3-position provides a crucial synthetic handle for derivatization and a potential interaction point (e.g., hydrogen bond donor/acceptor) with biological targets. This guide explores the synthesis, characterization, and strategic utility of the combined this compound entity.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The systematic name for the topic compound is This compound . According to IUPAC nomenclature rules for substituted heterocyclic rings, the principal functional group, the carboxylic acid, dictates the suffix.[4][5] The furan ring is the parent heterocycle. Numbering begins at the heteroatom (oxygen) and proceeds to give the principal functional group the lowest possible locant, which in this case is position 3. The cyclopropyl substituent is therefore located at position 2.

Chemical Structure and Properties

The molecule consists of a furan ring substituted with a cyclopropyl group at the C2 position and a carboxyl group at the C3 position.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | Calculated |

| Molar Mass | 152.15 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| pKa (Predicted) | ~4.0 - 4.5 | Estimated based on benzoic acid and substituted furoic acids |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| LogP (Predicted) | ~1.5 - 2.0 | Estimated |

Strategic Value in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous properties.

The Cyclopropyl Moiety: A Bioisostere for Performance Enhancement

The cyclopropyl ring is often considered a bioisostere of a vinyl group or, in some contexts, a phenyl ring, but with distinct advantages. Its rigid, three-dimensional nature can lock a molecule into a specific conformation that is optimal for binding to a target receptor, an entropically favorable event.[2] Crucially, it enhances metabolic stability by being resistant to common metabolic pathways like oxidation that readily degrade alkyl chains.[2][3]

Caption: Strategic benefits of incorporating a cyclopropyl group.

The Furan-3-Carboxylic Acid Scaffold

The furan ring serves as a stable, aromatic linker. The carboxylic acid at the 3-position is a key functional handle. It can be readily converted into a wide array of other functional groups, such as esters, amides, or alcohols, allowing for extensive Structure-Activity Relationship (SAR) studies.[6] Furthermore, the carboxylate form can engage in critical ionic or hydrogen-bonding interactions with amino acid residues (e.g., Arginine, Lysine) in a target's active site.

Proposed Synthetic Route and Mechanistic Considerations

While no specific literature procedure for this exact molecule is readily available, a robust and logical synthetic pathway can be designed based on established organometallic and heterocyclic chemistry principles. The proposed route begins with a commercially available starting material, 3-furoic acid.

Retrosynthetic Analysis & Workflow

The key challenge is the regioselective introduction of the cyclopropyl group at the C2 position, ortho to the directing carboxylic acid group. A directed ortho-metalation approach followed by a cyclopropylation reaction is a plausible strategy.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 3-furoic acid.

Step 1: Directed ortho-Metalation of 3-Furoic Acid

-

Rationale: The carboxylic acid group can direct metalation to the adjacent C2 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. The reaction must be conducted at low temperatures to prevent side reactions.

-

Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 100 mL). b. Cool the flask to -78 °C using an acetone/dry ice bath. c. Slowly add n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.3 equivalents) in THF to generate LDA in situ. d. In a separate flask, dissolve 3-furoic acid (1.0 equivalent) in anhydrous THF. e. Slowly add the 3-furoic acid solution to the LDA solution at -78 °C. The carboxyl group will be deprotonated first, followed by deprotonation at the C2 position. f. Stir the resulting slurry at -78 °C for 2 hours to ensure complete formation of the dianion intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling with a Cyclopropyl Source

-

Rationale: A transition-metal-catalyzed cross-coupling reaction is an efficient method for forming C-C bonds. A Suzuki-Miyaura coupling using cyclopropylboronic acid is a reliable choice due to the stability and commercial availability of the boronic acid and the high functional group tolerance of the reaction.

-

Procedure: a. To the reaction mixture from Step 1, add cyclopropylboronic acid (1.5 equivalents). b. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable ligand if necessary. c. Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Aqueous Workup and Purification

-

Rationale: The final steps involve protonating the carboxylate to yield the final product and removing impurities.

-

Procedure: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. c. Acidify the aqueous layer to pH ~2 with 1M HCl. The product should precipitate if it is a solid, or it can be extracted. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. f. Remove the solvent under reduced pressure using a rotary evaporator. g. Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Predicted Observation | Rationale |

| ¹H NMR (500 MHz, CDCl₃) | δ 10-12 (br s, 1H, -COOH), δ 7.5-7.7 (d, 1H, furan H5), δ 6.5-6.7 (d, 1H, furan H4), δ 2.0-2.2 (m, 1H, cyclopropyl CH), δ 0.8-1.2 (m, 4H, cyclopropyl CH₂) | The acidic proton is highly deshielded. Furan protons appear in the aromatic region with characteristic coupling. Cyclopropyl protons are highly shielded and appear upfield. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 165-170 (-C=O), δ 150-155 (furan C2), δ 140-145 (furan C5), δ 110-120 (furan C3 & C4), δ 5-15 (cyclopropyl carbons) | The carbonyl carbon is significantly downfield. Substituted furan carbons have predictable shifts. The sp³-hybridized cyclopropyl carbons are distinctly upfield. |

| FT-IR (ATR) | 3300-2500 cm⁻¹ (broad, O-H stretch), 1700-1680 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C stretch, furan), ~3100 cm⁻¹ (C-H stretch, aromatic/vinyl) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is strong and sharp. Furan ring vibrations are also expected.[7] |

| Mass Spec. (ESI-) | [M-H]⁻ = 151.04 | Electrospray ionization in negative mode should readily show the deprotonated molecular ion. |

Conclusion and Future Directions

This compound represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis, while requiring careful execution of modern synthetic methods, is highly feasible. The unique combination of a metabolically robust, conformationally-constraining cyclopropyl group with a versatile furan-carboxylic acid handle makes it an attractive starting point for the development of novel therapeutics. Future work should focus on the scale-up of the proposed synthesis and the exploration of its derivatives in various biological assays, particularly in therapeutic areas where improved pharmacokinetic profiles are a critical need.

References

-

PubChem. 2-Chlorofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Propylcyclopropene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

El-Sayed, N. N. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Todorova, D. et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

-

The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

-

AmbeChem. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

Wikipedia. List of carboxylic acids. [Link]

-

Yu, M. et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic Letters. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

SpectraBase. 2H-1-benzopyran-3-carboxylic acid, 6-bromo-2-oxo-, cyclohexyl ester. [Link]

-

Clark, J. Carboxylic Acids - Naming. LibreTexts Chemistry. [Link]

- Google Patents. (2001).

-

Excellence Academy. (2025). IUPAC Naming of Carboxylic Acids Compounds. YouTube. [Link]

-

WIPO Patentscope. (1997). A PROCESS FOR THE PREPARATION OF CYCLOPROPANE CARBOXYLIC ACIDS AND INTERMEDIATES THEREFOR. [Link]

-

Grokipedia. Cycloprop-2-ene carboxylic acid. [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

MDPI. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules. [Link]

-

Britannica. (2026). Carboxylic acid. [Link]

-

TSFX. (n.d.). Nomenclature of Carboxylic Acids. [Link]

-

Wikipedia. Cyclopropane carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Starting materials for 2-Cyclopropylfuran-3-carboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylfuran-3-carboxylic Acid: Starting Materials and Core Strategies

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique combination of a furan core, a strained cyclopropyl ring, and a carboxylic acid functional group offers a rich scaffold for developing novel chemical entities. The synthesis of this target molecule, however, requires a strategic approach to control the regioselective functionalization of the furan ring. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into two robust strategies: the construction of the furan ring from a cyclopropyl-bearing precursor and the sequential functionalization of a pre-existing furan scaffold.

Strategy 1: Furan Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for constructing a furan ring from a 1,4-dicarbonyl compound through acid-catalyzed cyclization and dehydration.[1][2] This strategy hinges on the synthesis of a suitable 1,4-dicarbonyl precursor that already contains the desired cyclopropyl moiety.

Causality of Experimental Choices

The success of this route is predicated on the efficient preparation of the key intermediate, 1-cyclopropylbutane-1,4-dione . A plausible approach to this intermediate involves the acylation of a cyclopropyl ketone derivative. For instance, the Claisen condensation of cyclopropyl methyl ketone with ethyl acetate can yield 1-cyclopropyl-1,3-butanedione.[3] Subsequent alkylation at the C2 position with a two-carbon electrophile bearing a protected aldehyde or a precursor functional group, followed by deprotection and/or oxidation, would furnish the target 1,4-dione. The subsequent acid-catalyzed cyclization is a thermodynamically driven process, leading to the stable aromatic furan ring.[4]

Experimental Protocol: Synthesis of 2-Cyclopropylfuran via Paal-Knorr Reaction

This protocol outlines the synthesis of the intermediate 2-cyclopropylfuran from the hypothetical, yet readily accessible, 1-cyclopropylbutane-1,4-dione.

Step 1: Synthesis of 1-Cyclopropylbutane-1,4-dione (Hypothetical)

A robust method to access this key precursor would involve the alkylation of the enolate of a β-ketoester, such as ethyl 2-cyclopropyl-3-oxobutanoate, with a suitable two-carbon electrophile like 2-bromoacetaldehyde dimethyl acetal. Subsequent hydrolysis and decarboxylation would yield the desired 1,4-dione.

Step 2: Paal-Knorr Cyclization of 1-Cyclopropylbutane-1,4-dione

-

To a solution of 1-cyclopropylbutane-1,4-dione (1.0 eq) in toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to afford 2-cyclopropylfuran.

Data Summary: Paal-Knorr Synthesis

| Step | Key Reagents | Typical Conditions | Product |

| 1. Precursor Synthesis | Cyclopropyl β-ketoester, NaH, Bromoacetaldehyde acetal | THF, 0 °C to rt; then acidic workup | 1-Cyclopropylbutane-1,4-dione |

| 2. Cyclization | p-Toluenesulfonic acid, Toluene | Reflux with Dean-Stark trap | 2-Cyclopropylfuran |

Logical Workflow: Paal-Knorr Synthesis

Strategy 2: Functionalization of a Pre-formed 2-Cyclopropylfuran Ring

This strategy represents a more convergent approach, where the commercially available and relatively inexpensive furan is first converted to 2-cyclopropylfuran, which is then regioselectively carboxylated at the 3-position.

Part A: Synthesis of 2-Cyclopropylfuran

Two primary methods are presented for the synthesis of the 2-cyclopropylfuran intermediate.

This method involves the conversion of 2-acetylfuran to 2-vinylfuran, followed by cyclopropanation.

Causality of Experimental Choices: 2-Acetylfuran is readily prepared by the Friedel-Crafts acylation of furan with acetic anhydride.[5][6][7] The conversion of the acetyl group to a vinyl group can be efficiently achieved through a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds. The resulting 2-vinylfuran is an excellent substrate for cyclopropanation. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic and effective method for the cyclopropanation of alkenes.[1] It is known to be compatible with a variety of functional groups and proceeds via a concerted mechanism, thus being stereospecific.

Experimental Protocol: Synthesis of 2-Vinylfuran and Cyclopropanation

Step 1: Synthesis of 2-Acetylfuran [7]

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, combine acetic anhydride (1.2 eq) and a catalytic amount of 85% phosphoric acid (e.g., 0.1 eq).

-

While stirring at 25 °C, add furan (1.0 eq) dropwise over approximately 1 hour.

-

Heat the mixture to 70 °C and maintain for 5 hours.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the combined organic layers with a dilute base solution and then with brine.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify by vacuum distillation to obtain 2-acetylfuran.

Step 2: Synthesis of 2-Vinylfuran via Wittig Reaction

-

Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.1 eq) in dry THF and adding a strong base such as n-butyllithium (1.1 eq) at 0 °C.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of 2-acetylfuran (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers, dry, and concentrate. Purify by distillation to yield 2-vinylfuran.[8]

Step 3: Simmons-Smith Cyclopropanation of 2-Vinylfuran

-

In a flame-dried flask under a nitrogen atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane (1.5 eq) to a suspension of zinc-copper couple (1.5 eq) in dry diethyl ether.

-

Stir the mixture at reflux for 1 hour.

-

Cool the reagent to room temperature and add a solution of 2-vinylfuran (1.0 eq) in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers, dry, and concentrate carefully.

-

Purify by distillation to obtain 2-cyclopropylfuran.

An alternative involves the formation of a cyclopropane ring from an α,β-unsaturated ketone.

Causality of Experimental Choices: The Corey-Chaykovsky reaction is a powerful tool for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using a sulfur ylide.[9] The reaction of dimethyloxosulfonium methylide (Corey's ylide) with enones proceeds via a 1,4-conjugate addition followed by an intramolecular ring closure.[10]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

Step 1: Preparation of 1-(Furan-2-yl)prop-2-en-1-one (2-Furyl Vinyl Ketone) This intermediate can be prepared via a Claisen-Schmidt condensation between furfural and acetone, followed by dehydration.

Step 2: Corey-Chaykovsky Reaction

-

Generate dimethyloxosulfonium methylide in situ by treating trimethylsulfoxonium iodide (1.2 eq) with a strong base like sodium hydride (1.2 eq) in dry DMSO.

-

To the resulting ylide solution, add a solution of 1-(furan-2-yl)prop-2-en-1-one (1.0 eq) in DMSO dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to yield 1-cyclopropyl-1-(furan-2-yl)methanone, which can then be reduced to 2-cyclopropylfuran.

Part B: Regioselective Carboxylation of 2-Cyclopropylfuran

The final step in this strategy is the introduction of the carboxylic acid group at the C3 position of the furan ring.

Causality of Experimental Choices: The regioselectivity of this step is governed by the principles of directed ortho-metalation. For π-excessive heterocycles like furan, lithiation typically occurs at the most acidic proton, which is at the C2 (or C5) position.[11] When the C2 position is blocked by a substituent, deprotonation is directed to either the C3 or C5 position. The cyclopropyl group, being a sterically small and electronically neutral to weakly donating group, is expected to direct lithiation to the adjacent C3 position due to the inductive effect and the ability of the cyclopropyl C-H bonds to coordinate with the lithium cation. The resulting 3-lithio-2-cyclopropylfuran can then be trapped with carbon dioxide to yield the desired carboxylic acid.

Experimental Protocol: 3-Carboxylation of 2-Cyclopropylfuran

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-cyclopropylfuran (1.0 eq) in dry THF (0.5 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by pouring the reaction mixture over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Add water and separate the layers. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with cold 2M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

Data Summary: Functionalization of 2-Cyclopropylfuran

| Step | Key Reagents | Typical Conditions | Product |

| Method 1 | |||

| 1a. Acetylation | Furan, Acetic Anhydride, H₃PO₄ | 70 °C, 5 hours | 2-Acetylfuran |

| 1b. Wittig Reaction | 2-Acetylfuran, Ph₃PCH₃Br, n-BuLi | THF, 0 °C to rt | 2-Vinylfuran |

| 1c. Cyclopropanation | 2-Vinylfuran, CH₂I₂, Zn-Cu couple | Diethyl ether, reflux then rt | 2-Cyclopropylfuran |

| Method 2 | |||

| 2a. Enone Formation | Furfural, Acetone, NaOH | Aqueous ethanol | 1-(Furan-2-yl)prop-2-en-1-one |

| 2b. Cyclopropanation | Enone, (CH₃)₃SO⁺I⁻, NaH | DMSO, rt | 1-Cyclopropyl-1-(furan-2-yl)methanone |

| Final Step | |||

| 3. Carboxylation | 2-Cyclopropylfuran, n-BuLi, CO₂ | THF, -78 °C | This compound |

Logical Workflow: Functionalization of 2-Cyclopropylfuran

Conclusion

The synthesis of this compound can be approached through two primary strategic disconnections. The Paal-Knorr synthesis offers a classical and reliable method for furan ring formation, provided an efficient route to the requisite 1-cyclopropyl-1,4-dicarbonyl precursor can be optimized. The more convergent strategy, involving the initial synthesis of 2-cyclopropylfuran followed by regioselective carboxylation, appears to be more flexible and potentially higher-yielding. The synthesis of 2-cyclopropylfuran itself can be achieved through multiple well-established reactions, and the subsequent directed lithiation and carboxylation provides a direct route to the final product. The choice of strategy will ultimately depend on starting material availability, scalability requirements, and the specific expertise of the research team. Both routes offer scientifically sound and logical pathways to this important synthetic building block.

References

- CN101357910A. (2009). Method for synthesizing 2-acetylfuran. Google Patents.

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2010). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2008). 1,4-Diphenylbutane-1,4-dione. ResearchGate. Retrieved from [Link]

-

PubMed. (2019). A Route to (Het)arene-Annulated Pyrrolo[1,2- d][4][6]diazepines via the Expanded Intramolecular Paal-Knorr Reaction: Nitro Group and Furan Ring as Equivalents of Amino Group and 1,4-Diketone. PubMed. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Chaykovsky Reactions. NROChemistry. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). New process for preparing 2-acetylfuran from furan. Eureka | Patsnap. Retrieved from [Link]

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran. Google Patents.

-

National Institutes of Health. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com. Retrieved from [Link]

-

PubMed. (2011). Unprecedented directing group ability of cyclophanes in arene fluorinations with diaryliodonium salts. PubMed. Retrieved from [Link]

-

ResearchGate. (2014). Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. ResearchGate. Retrieved from [Link]

-

PubMed. (2003). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. PubMed. Retrieved from [Link]

-

HETEROCYCLES. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, 90(2), 1196. Retrieved from [Link]

-

MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed (ortho) Metallation. Baran Lab. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Macrocyclization of carbon dioxide with 3-triflyloxybenzynes and tetrahydrofuran: straightforward access to 14-membered macrolactones. Chemical Communications, 53(56), 7931-7934. Retrieved from [Link]

-

YouTube. (2021, September 11). Corey-Chaykovsky Reactions [Video]. NRO-Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-30. Retrieved from [Link]

-

University of Florida. (n.d.). Preparation and Properties of 2-Vinylfuran. Journal of the American Chemical Society, 71(11), 3776-3777. Retrieved from [Link]

-

MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]

-

Wiley Online Library. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ChemCatChem, 12(17), 4272-4276. Retrieved from [Link]

-

Pearson. (2023). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson. Retrieved from [Link]

-

PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Retrieved from [Link]

-

Wiley Online Library. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. European Journal of Organic Chemistry, 2018(43), 5961-5967. Retrieved from [Link]

-

Springer. (2023). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Journal of Plant Growth Regulation. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 47(37), 10461-10463. Retrieved from [Link]

-

National Institutes of Health. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Retrieved from [Link]

-

MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Catalysts, 13(9), 1308. Retrieved from [Link]

-

Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation.... AUETD. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Beilstein Journal of Organic Chemistry, 7, 1268-1271. Retrieved from [Link]

-

ADI CHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADI CHEMISTRY. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]